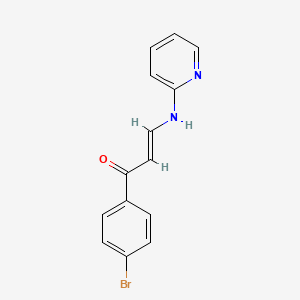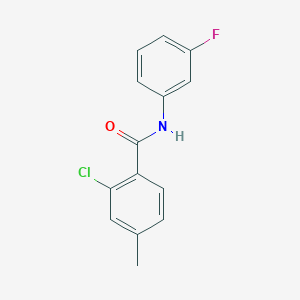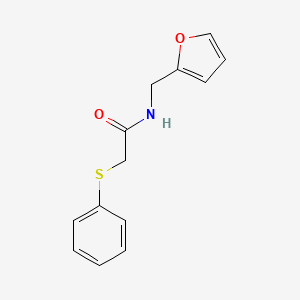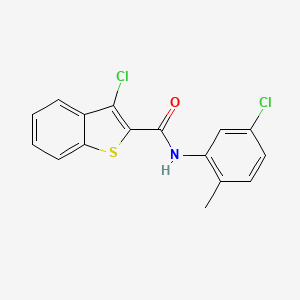
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one, also known as BRD7589, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. Additionally, this compound has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. In inflammation research, this compound has been shown to inhibit the activity of the NF-κB pathway, which is known to promote the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound has been found to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis. In inflammation research, this compound has been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-κB. In neurological research, this compound has been shown to improve cognitive function and memory by enhancing synaptic plasticity and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one in lab experiments is that it has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical and clinical studies. Additionally, this compound has been found to have a wide range of biological activities, which makes it a versatile tool for studying various diseases and pathways. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it challenging to optimize its therapeutic potential. Additionally, the synthesis of this compound can be challenging and time-consuming, which may limit its accessibility for some researchers.
Future Directions
There are several future directions for research on 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one. In cancer research, further studies are needed to determine the optimal dosage and administration of this compound for different types of cancer. Additionally, studies are needed to investigate the potential synergistic effects of this compound with other anticancer agents. In inflammation research, further studies are needed to determine the specific molecular targets of this compound and to investigate its potential for treating chronic inflammatory diseases. In neurological research, further studies are needed to determine the optimal dosage and administration of this compound for improving cognitive function and memory in animal models and humans. Additionally, studies are needed to investigate the potential neuroprotective effects of this compound in various neurological disorders.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one involves the reaction of 4-bromobenzaldehyde and 2-acetylpyridine in the presence of a base catalyst. The resulting chalcone is purified through column chromatography to obtain the final product.
Scientific Research Applications
1-(4-bromophenyl)-3-(2-pyridinylamino)-2-propen-1-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(pyridin-2-ylamino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O/c15-12-6-4-11(5-7-12)13(18)8-10-17-14-3-1-2-9-16-14/h1-10H,(H,16,17)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBCUYSSNXYLCD-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-[(5-methyl-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5715576.png)

![N-(2-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5715594.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5715602.png)




![2-(4-ethoxyphenyl)-N'-[(5-ethyl-2-thienyl)methylene]-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5715662.png)
![1-[3-(4-tert-butylphenyl)acryloyl]piperidine](/img/structure/B5715666.png)

